tert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate typically involves the reaction of morpholine with tert-butyl azetidine-1-carboxylate under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, such as tetrahydrofuran (THF), at a temperature range of 0-25°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(morpholin-3-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions at low temperatures.
Substitution: Various nucleophiles; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules . It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology: The compound is used in biological research to study the effects of morpholine and azetidine derivatives on biological systems . It serves as a model compound for understanding the interactions of similar structures with biological targets .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties . It is explored as a precursor for the synthesis of drugs targeting various diseases .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials . Its unique structure makes it suitable for applications in polymer chemistry and material science .
Mechanism of Action
The mechanism of action of tert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways . The morpholine ring is known to interact with various enzymes and receptors, modulating their activity . The azetidine ring contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical processes .
Comparison with Similar Compounds
- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
- tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate
- tert-Butyl 3-(morpholin-4-yl)azetidine-1-carboxylate
Comparison: tert-Butyl 3-(morpholin-3-yl)azetidine-1-carboxylate is unique due to the presence of the morpholine ring at the 3-position of the azetidine ring . This structural feature imparts distinct chemical and biological properties compared to similar compounds . For instance, the morpholine ring enhances the compound’s solubility and reactivity, making it more versatile in various applications .
Properties
IUPAC Name |
tert-butyl 3-morpholin-3-ylazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-9(7-14)10-8-16-5-4-13-10/h9-10,13H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSFNMYJMVYCHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2COCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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